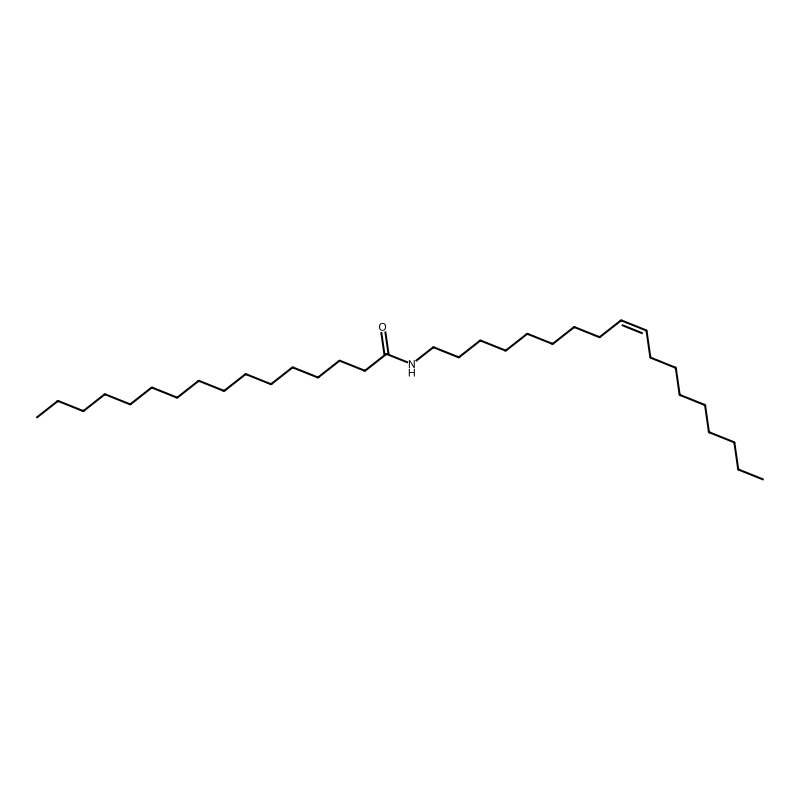

Oleyl palmitamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Oleyl palmitamide is a fatty acid amide compound with the chemical formula C₃₄H₆₇NO and a CAS number of 16260-09-6. It is synthesized from oleic acid and palmitic acid, featuring a long hydrocarbon chain that contributes to its unique physical and chemical properties. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly as a lubricant additive and a friction modifier in formulations .

- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding epoxides or hydroxylated derivatives.

- Reduction: Reduction can be performed with lithium aluminum hydride, leading to saturated amides.

- Substitution: Nucleophilic substitution reactions can occur with amines or alcohols, producing various derivatives depending on the conditions used .

These reactions indicate that while oleyl palmitamide is stable under normal conditions, it can participate in significant transformations when exposed to specific reagents.

Research indicates that oleyl palmitamide may have potential therapeutic effects due to its anti-inflammatory and analgesic properties. It has been studied for its role in lipid metabolism and its possible applications in treating conditions such as osteoporosis, psoriasis, and central nervous system disorders. Although the exact mechanism of action remains less understood, similar compounds like palmitoylethanolamide have demonstrated interactions with peroxisome proliferator-activated receptor-alpha (PPAR-α), suggesting a pathway for biological activity .

Oleyl palmitamide can be synthesized through the following methods:

- One-Step Method: The reaction involves oleic acid and palmitic acid in the presence of catalysts such as trisodium phosphate and metatitanic acid. This reaction is typically conducted at elevated temperatures followed by vacuum drying.

- Industrial Production: On a larger scale, the synthesis mirrors the laboratory method but emphasizes environmental sustainability, aiming for high yields with minimal waste. The catalysts used are designed for stability and efficiency .

Oleyl palmitamide stands out due to its unique combination of high-temperature resistance, lubrication properties, and potential anti-inflammatory effects. Its versatility makes it valuable in both scientific research and industrial applications .

Fatty acid amides have a long biological history, dating back over a century to the pioneering studies of ceramides and sphingolipids. The primary fatty acid amides (PFAMs) were first characterized from a biological source (human plasma) by Arafat et al. (1989), marking a significant milestone in fatty acid amide research. Prior to this, the first non-sphingosine based fatty acid amide (N-palmitoylethanolamine) was isolated from egg yolk in 1957, establishing the presence of these compounds beyond sphingolipid structures.

Interest in PFAMs dramatically intensified in the mid-1990s when oleamide was identified as an endogenous sleep inducer in the mammalian brain. This discovery established certain fatty acid amides as important signaling molecules in the nervous system. Research further expanded with the characterization of fatty acid amide hydrolase (FAAH), a mammalian integral membrane enzyme that degrades fatty acid amide signaling lipids, including the endogenous cannabinoid anandamide and the sleep-inducing compound oleamide.

The evolution of fatty acid amide research has progressively revealed their diverse biological activities, ranging from neurosignaling and sleep regulation to anti-inflammatory and immunomodulatory effects. These compounds now represent an important class of lipid signaling molecules with significant implications for physiology and potential therapeutic applications.

Emergence of Oleyl Palmitamide in Scientific Literature

Unlike primary fatty acid amides like oleamide that gained early attention for their biological activities, oleyl palmitamide emerged in scientific literature primarily through industrial chemistry research. Its chemical identity as (Z)-N-Octadec-9-enylhexadecan-1-amide (CAS: 16260-09-6) reflects its structure as an amide formed between palmitic acid (C16:0) and oleylamine (C18:1).

The compound's dual hydrophobic interactions, arising from its palmitic acid backbone linked to an oleyl amine group via an amide bond, contributed to early industrial interest in its physical properties rather than biological activities. Initial applications focused on its thermal stability, lubricant properties, and performance in high-temperature processing environments, particularly in polymer formulations.

While oleyl palmitamide shares structural similarities with bioactive fatty acid amides, its specific biological activities remained largely unexplored as industrial applications drove its development. The compound became recognized in regulatory frameworks, eventually being listed in the FDA's Inventory of Food Contact Substances (21 CFR Parts 175-178), indicating approved uses in materials that may contact food products.

Current Research Landscape and Academic Interest

The current research landscape for oleyl palmitamide spans both industrial applications and emerging biological investigations. From an industrial perspective, the market for cetyl PG hydroxyethyl palmitamide (a related compound) was valued at USD 63.9 Million in 2023 and is projected to reach USD 131.6 Million by 2030, growing at a CAGR of 7.2%. This market growth reflects the increasing demand for fatty acid amides in personal care products, cosmetics, and polymer processing.

Several key drivers influence the current research landscape:

- Rising demand in personal care products due to moisturizing and skin-soothing characteristics

- Increased emphasis on natural and multifunctional ingredients in cosmetic formulations

- Innovation in formulations for skincare and polymer applications

- Regulatory considerations affecting compound utilization in various applications

Industrial applications currently dominate the research focus, with oleyl palmitamide being studied for its performance as a lubricant additive, slip agent in polymer processing, and ingredient in personal care formulations. Patent literature has continued to evolve, particularly regarding improved synthesis methods and novel applications.

Academic interest has expanded to explore structure-function relationships of secondary fatty acid amides compared to primary amides and N-acylethanolamines. However, biological studies specifically targeting oleyl palmitamide remain limited compared to the extensive research on compounds like oleamide and anandamide.

Theoretical Significance in Lipid Biochemistry

Oleyl palmitamide represents an interesting model compound for understanding structure-function relationships in lipid biochemistry. As a secondary amide formed between a saturated fatty acid (palmitic acid) and an unsaturated fatty amine (oleylamine), it offers insights into how structural variations in fatty acid amides influence their physical properties and biological interactions.

The amide bond in oleyl palmitamide creates a rigid, planar structure that influences the molecule's conformation and interactions with biological systems. The presence of both a saturated palmitic acid moiety and an unsaturated oleyl chain with a cis-double bond at position 9 creates unique physicochemical properties that may influence its biological behavior.

From a theoretical perspective, oleyl palmitamide serves as a model for understanding several key aspects of lipid biochemistry:

- How secondary amides differ from primary fatty acid amides in their biological activities and metabolism

- The influence of acyl chain saturation and length on membrane interactions and receptor binding

- Structure-based interactions with enzymes involved in fatty acid amide metabolism, particularly FAAH

- The relationship between physical properties (melting point, solubility) and biological activity

Research on related fatty acid amides has demonstrated that seemingly minor structural differences can dramatically affect biological activity. For instance, oleamide (a primary amide of oleic acid) exhibits sleep-inducing properties, interacts with cannabinoid receptors, and demonstrates anti-inflammatory effects. Understanding how the secondary amide structure of oleyl palmitamide modifies these activities provides valuable insights into structure-activity relationships in lipid biochemistry.

Structural Relationship to Broader Fatty Acid Amide Family

Oleyl palmitamide belongs to the comprehensive classification system established by the Lipid Metabolites and Pathways Strategy, falling within the fatty acyls category as a member of the fatty amides class [24] [26]. Within the broader fatty acid amide family, this compound represents a secondary amide formed through the condensation of palmitic acid (hexadecanoic acid) with oleylamine (9-octadecen-1-amine) [9] [12]. The fatty acid amide family encompasses diverse structural variations, including primary fatty acid amides such as oleamide and palmitamide, as well as N-acylethanolamines exemplified by anandamide [9] [10].

The structural foundation of fatty acid amides involves the characteristic amide functional group (RC(O)NH-), which serves as the critical linkage between fatty acid and amine components [22] [27]. In oleyl palmitamide, this amide bond connects the saturated sixteen-carbon palmitic acid chain to the monounsaturated eighteen-carbon oleyl chain, creating a unique asymmetric molecular architecture [2] [3]. This structural arrangement distinguishes oleyl palmitamide from simpler fatty acid primary amides that contain only ammonia as the amine component [18] [19].

Research has demonstrated that fatty acid amides exhibit diverse biological activities through their interaction with various molecular targets, including fatty acid amide hydrolase enzymes that regulate their degradation [10] [16]. The structural diversity within the fatty acid amide family enables specific biological functions, with chain length, degree of unsaturation, and amine component all contributing to distinct pharmacological properties [21] [18].

Table 2: Classification Framework of Oleyl Palmitamide

| Classification Level | Classification |

|---|---|

| LIPID MAPS Category | Fatty Acyls (FA) |

| LIPID MAPS Class | Fatty amides |

| LIPID MAPS Subclass | N-alkyl fatty amides |

| Chemical Family | Fatty acid amide |

| Functional Group | Amide (-CONH-) |

| Amide Type | Secondary (2°) amide |

| Fatty Acid Component | Palmitic acid (C16:0) |

| Amine Component | Oleylamine (C18:1) |

| Chain Length | C34 (total carbon chain) |

| Degree of Unsaturation | Monounsaturated (1 double bond) |

Structural Comparison with Related Bioactive Lipids

Comparative structural analysis reveals significant distinctions between oleyl palmitamide and other bioactive lipids within the fatty acid amide family [30] [31]. Primary fatty acid amides such as palmitamide (C16H33NO) and oleamide (C18H35NO) contain substantially shorter carbon chains and lower molecular weights compared to oleyl palmitamide [20] [19]. The molecular architecture of oleyl palmitamide, with its extended C34 carbon framework, provides enhanced membrane interaction capabilities and altered physicochemical properties relative to these simpler analogs [17].

N-acylethanolamine derivatives, including N-palmitoylethanolamine and anandamide, represent another important structural class for comparison [30]. These compounds incorporate ethanolamine as the amine component, resulting in the presence of a hydroxyl group that significantly alters their polarity and membrane interaction properties [11] [14]. The absence of this hydroxyl functionality in oleyl palmitamide contributes to its distinct hydrophobic character and membrane partitioning behavior [6].

Structural investigations have revealed that the cis configuration of the double bond at position 9 in the oleyl chain creates a characteristic molecular kink that influences the compound's three-dimensional conformation [3] [33]. This geometric feature distinguishes oleyl palmitamide from saturated fatty acid amides such as stearamide, which maintain linear molecular geometries [36]. The presence of this unsaturation reduces the compound's melting point and enhances its membrane fluidity effects compared to fully saturated analogs [35].

Table 3: Structural Comparison with Related Fatty Acid Amides

| Compound | Formula | Molecular Weight | Structural Features |

|---|---|---|---|

| Oleyl palmitamide | C34H67NO | 505.9 | Palmitic acid + Oleylamine |

| Palmitamide | C16H33NO | 255.4 | Palmitic acid + Ammonia |

| Oleamide | C18H35NO | 281.5 | Oleic acid + Ammonia |

| N-palmitoylethanolamine | C18H37NO2 | 299.5 | Palmitic acid + Ethanolamine |

| Anandamide | C22H37NO2 | 347.5 | Arachidonic acid + Ethanolamine |

| Stearamide | C18H37NO | 283.5 | Stearic acid + Ammonia |

Structure-Activity Relationship Models

Structure-activity relationship analysis of oleyl palmitamide reveals that multiple structural parameters contribute to its biological and physicochemical properties [14] [21]. The total carbon chain length of 34 atoms provides optimal membrane interaction characteristics, enabling effective penetration into lipid bilayers while maintaining sufficient hydrophobic interactions for membrane stability [5]. Research has demonstrated that fatty acid amides with intermediate chain lengths exhibit enhanced biological activity compared to shorter or excessively long-chain analogs [18] [19].

The degree of unsaturation plays a critical role in determining the compound's conformational flexibility and membrane effects [21] [34]. The single cis double bond at position 9 in the oleyl chain reduces the compound's melting point and increases molecular flexibility, facilitating interaction with membrane components and biological targets [36]. Studies comparing saturated and unsaturated fatty acid amides have shown that the presence of double bonds significantly enhances biological activity, with human fatty acid amide hydrolase demonstrating nearly 20-fold preference for unsaturated substrates over their saturated counterparts [21].

The secondary amide configuration in oleyl palmitamide enables specific receptor binding interactions that are not available to primary amides [27]. This structural feature allows the compound to engage in hydrogen bonding with biological targets while maintaining the hydrophobic character necessary for membrane association [22]. Molecular modeling studies have indicated that the asymmetric structure, combining saturated palmitic acid with unsaturated oleylamine components, provides optimal balance between structural stability and conformational adaptability [34].

Table 4: Structure-Activity Relationship Parameters

| Structural Parameter | Oleyl Palmitamide | Activity/Property Impact |

|---|---|---|

| Chain Length (Total C atoms) | C34 | Determines membrane interaction and solubility |

| Fatty Acid Chain Length | C16 (Palmitic) | Affects hydrophobic interactions and stability |

| Amine Chain Length | C18 (Oleyl) | Influences membrane penetration and fluidity |

| Degree of Unsaturation | Monounsaturated | Reduces melting point and increases flexibility |

| Double Bond Position | C9 (Δ9) | Controls molecular shape and packing |

| Double Bond Configuration | Cis (Z) | Cis configuration creates molecular kink |

| Amide Bond Type | Secondary | Enables specific receptor binding |

| Fatty Acid Component | Saturated acid | Provides structural stability |

| Amine Component | Monounsaturated amine | Contributes to membrane fluidity effects |

| Molecular Flexibility | High (long chains) | Enhances conformational adaptability |

Nomenclature Systems and Classification Challenges

The nomenclature of oleyl palmitamide reflects the complexity inherent in fatty acid amide classification systems, with multiple naming conventions employed across different scientific and commercial contexts [24] [28]. The International Union of Pure and Applied Chemistry systematic nomenclature designates the compound as N-[(9Z)-9-Octadecen-1-yl]hexadecanamide, providing precise structural information including stereochemical configuration [8]. The Chemical Abstracts Service employs the alternative systematic name Hexadecanamide, N-9-octadecenyl-, (Z)-, which emphasizes the hexadecanamide backbone with the oleyl substituent [4].

Commercial and industrial applications frequently utilize the common name "oleyl palmitamide" or trade designations such as KEMAMIDE P-181, which facilitate practical identification while sacrificing structural precision [5] [35]. The Lipid Metabolites and Pathways Strategy classification system would assign this compound to the fatty amides class within the fatty acyls category, though specific Lipid MAPS identifiers for this compound remain to be definitively established [24] [26].

Several nomenclature challenges complicate the consistent classification of oleyl palmitamide [25]. The compound is reported under multiple Chemical Abstracts Service registry numbers, including both 16260-09-6 and 96674-02-1, leading to potential database inconsistencies [2] [4]. Additionally, different sources report varying molecular weights (505.9 versus 469.82 grams per mole), reflecting possible discrepancies in structural interpretation or measurement methodologies [2].

The classification of amide type presents another systematic challenge, with debate regarding whether oleyl palmitamide should be designated as a secondary or tertiary amide based on International Union of Pure and Applied Chemistry rules [25] [27]. Resolution of these nomenclature inconsistencies requires adherence to established chemical naming conventions and verification through authoritative databases such as PubChem [2].

Table 5: Nomenclature Systems for Oleyl Palmitamide

| Naming System | Designation | Usage Context |

|---|---|---|

| IUPAC Systematic | N-[(9Z)-9-Octadecen-1-yl]hexadecanamide | Scientific literature and databases |

| LIPID MAPS ID | LMFA08020001 (predicted) | Lipid classification databases |

| Common Name | Oleyl palmitamide | Commercial and industrial applications |

| Chemical Abstracts | Hexadecanamide, N-9-octadecenyl-, (Z)- | Chemical indexing and patents |

| Trade Names | KEMAMIDE P-181 | Commercial product identification |

| Structural Descriptor | N-oleylpalmitic acid amide | Functional description |

Table 6: Classification and Nomenclature Challenges

| Classification Challenge | Description | Resolution Approach |

|---|---|---|

| Ambiguous Amide Type | Secondary vs tertiary amide classification debate | Follow IUPAC amide classification rules |

| Multiple CAS Numbers | CAS 16260-09-6 vs 96674-02-1 reported | Use primary CAS number 16260-09-6 |

| Variable Chain Length Notation | C34H67NO vs individual chain descriptions | Specify both total and component chain lengths |

| Stereochemical Designation | Z vs E configuration specification required | Always include Z/E designation for double bonds |

| Database Inconsistencies | Different molecular weights reported (505.9 vs 469.82) | Verify with authoritative databases (PubChem) |

| Industrial vs Academic Names | Trade names vs systematic nomenclature conflicts | Maintain both systematic and common names |

Endogenous Production Mechanisms

Oleyl palmitamide biosynthesis occurs through multiple interconnected pathways that converge on the formation of long-chain fatty acid amides. The primary endogenous production mechanism involves the sequential transformation of membrane glycerophospholipids through well-characterized enzymatic processes [1] [2].

The predominant biosynthetic route begins with the formation of N-acyl phosphatidylethanolamine (NAPE) precursors. This process initiates when calcium-dependent N-acyltransferase (calcium-dependent transacylase) catalyzes the transfer of palmitic acid from the sn-1 position of phosphatidylcholine to the amino group of phosphatidylethanolamine, generating N-palmitoyl phosphatidylethanolamine [3] [4]. This calcium-dependent reaction requires concentrations of calcium in the high micromolar range, with half-maximal activation occurring at approximately 0.49 millimolar calcium [5].

The molecular characterization of this calcium-dependent N-acyltransferase has been identified as cytosolic phospholipase A2 epsilon (PLA2G4E), which demonstrates remarkable substrate specificity for N-acyltransferase reactions over traditional phospholipid hydrolysis [5]. PLA2G4E exhibits strong preference for transferring the sn-1 O-acyl chain from mixed phosphatidylcholine substrates and shows enhanced activity in the presence of phosphatidylserine [4].

Alternative biosynthetic pathways contribute to oleyl palmitamide formation through calcium-independent mechanisms. The phospholipase A and acyltransferase (PLAAT) family of enzymes, comprising five members (PLAAT1-5), functions as calcium-independent N-acyltransferases that can generate NAPE precursors without calcium activation [6]. These enzymes were originally identified as HRAS-like suppressor tumor family members but have been reclassified based on their phospholipid-metabolizing capabilities [3].

Direct biosynthetic routes also exist through the sequential actions of acyl-CoA:glycine N-acyltransferase and peptidylglycine α-amidating enzyme. This pathway involves the initial formation of N-acylglycines from fatty acyl-CoA and glycine, followed by the oxidative cleavage of the C-terminal glycine to produce the primary fatty acid amide [7]. The peptidylglycine α-amidating enzyme demonstrates substrate specificity for N-myristoylglycine with approximately 55% of the activity observed for typical peptide substrates [7].

Table 1: Endogenous Primary Fatty Acid Amide Production Levels

| Primary Fatty Acid Amide | N18TG2 Cells (pmoles/10^7 cells) | SCP Cells (pmoles/10^7 cells) |

|---|---|---|

| Palmitoleamide | 340 ± 110 | 410 ± 50 |

| Palmitamide | 930 ± 250 | 1200 ± 210 |

| Oleamide | 120 ± 50 | 6400 ± 2300 |

| Linoleamide | 100 ± 60 | 250 ± 180 |

Data derived from mouse neuroblastoma N18TG2 and sheep choroid plexus (SCP) cell systems [2].

Enzymatic Regulation of Biosynthesis

The biosynthetic regulation of oleyl palmitamide involves multiple enzymatic control points that modulate both the production and availability of precursor molecules. The initial rate-limiting step occurs at the level of N-acyl phosphatidylethanolamine formation, where calcium-dependent N-acyltransferase activity is tightly regulated by intracellular calcium concentrations [5].

N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) represents the primary regulatory enzyme responsible for the direct conversion of NAPE to N-acylethanolamines. This zinc metallohydrolase contains two divalent zinc cations in its active site and demonstrates constitutive activity when associated with membranes [8]. NAPE-PLD activity is enhanced by phosphatidylethanolamine and shows increased enzymatic activity in the presence of bile acids, which bind to allosteric sites in the enzyme's homodimeric structure [9].

The enzymatic regulation involves multiple phospholipase D-independent pathways that provide alternative routes for oleyl palmitamide biosynthesis. These multi-step pathways include sequential reactions catalyzed by secretory phospholipase A2 (sPLA2) enzymes, particularly group IB, IIA, and V isoforms [10]. The secretory phospholipase A2-IB demonstrates the highest activity for N-palmitoyl phosphatidylethanolamine hydrolysis among tissues examined, with stomach tissue showing the greatest enzymatic activity [11].

α/β-hydrolase domain containing 4 (ABHD4) functions as a key regulatory enzyme in the multi-step biosynthetic pathway. ABHD4 catalyzes the sequential O-deacylation of NAPE to generate glycerophospho-N-acylethanolamine intermediates [12]. This enzyme demonstrates selectivity for N-acyl phosphatidylethanolamine and N-acyl lysophosphatidylethanolamine substrates, contributing to the biosynthesis of N-acylethanolamines including endocannabinoids [12].

Glycerophosphodiesterase enzymes (GDE1, GDE4, and GDE7) provide additional regulatory control through their ability to hydrolyze glycerophospho-N-acylethanolamine to produce the final N-acylethanolamine products [13]. These enzymes demonstrate differential divalent cation requirements, with GDE1 and GDE4 requiring magnesium while GDE7 requires calcium for optimal activity [4].

The regulation of oleyl palmitamide biosynthesis also involves feedback mechanisms through the availability of precursor fatty acids. The biosynthesis of palmitic acid, a key precursor, occurs through the fatty acid synthase complex, which catalyzes the stepwise condensation of C2 units to generate palmitate [14]. This process is regulated by acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid biosynthesis, which is subject to both allosteric control and covalent modification [14].

Table 2: Key Enzymes in Oleyl Palmitamide Biosynthetic Pathways

| Enzyme | Function | Cellular Location | Regulation |

|---|---|---|---|

| Calcium-dependent transacylase (CDTA) | Transfers sn-1 acyl chain from phospholipids to PE forming NAPE | Endoplasmic reticulum | Calcium-dependent |

| NAPE-PLD | Hydrolyzes NAPE to produce NAE and phosphatidic acid | Membrane-bound | Constitutively active |

| Phospholipase A2 (PLA2) | Hydrolyzes N-acyl-PE to N-acyl-lysoPE | Various tissues | Tissue-specific expression |

| ABHD4 | Catalyzes O-deacylation of NAPE to GP-NAE | Intracellular | Substrate-dependent |

| GDE1/GDE4/GDE7 | Hydrolyze GP-NAE to produce NAE | Cytosolic/membrane | Divalent cation-dependent |

Metabolic Fate and Degradation Pathways

The metabolic fate of oleyl palmitamide involves multiple degradation pathways that ensure the termination of its biological activity and clearance from tissues. The primary degradation route occurs through fatty acid amide hydrolase (FAAH), which catalyzes the hydrolysis of oleyl palmitamide to palmitic acid and oleylamine [15].

FAAH demonstrates substrate specificity that varies with fatty acid chain length and degree of unsaturation. Human FAAH shows hydrolytic activity toward palmitic amide with approximately 33% of the activity observed for anandamide, while maintaining similar qualitative substrate selectivity to rat FAAH [16]. The enzyme exhibits nearly 20-fold preference for unsaturated fatty acid amides over their saturated counterparts, as demonstrated by the comparison between oleamide and stearic amide hydrolysis rates [16].

The degradation process involves multiple tissue-specific pathways with varying enzymatic activities. Brain tissue demonstrates high lysophospholipase D activity that can generate N-palmitoylethanolamine from N-palmitoyl-lysoPE, while testis tissue shows similarly elevated activities for these degradation reactions [11]. The sequential actions of phospholipase A2 and lysophospholipase D provide alternative degradation pathways that complement the direct FAAH-mediated hydrolysis [11].

Secondary metabolic pathways contribute to oleyl palmitamide clearance through oxidative metabolism. Cytochrome P450 enzymes in liver microsomes catalyze the hydroxylation of oleyl palmitamide, generating omega-hydroxylated derivatives that serve as Phase I metabolites [17]. These hydroxylated products undergo further conjugation reactions with glycine or other amino acids to form Phase II metabolites that facilitate excretion [17].

The metabolic fate also involves incorporation into cellular membranes where oleyl palmitamide can influence membrane fluidity and lipid organization. The compound demonstrates high lipophilicity with a measured log Kow greater than 5.7, facilitating its incorporation into membrane lipid bilayers [18]. This membrane association can protect oleyl palmitamide from enzymatic degradation while allowing for slow release and subsequent metabolism.

Cellular uptake mechanisms contribute to the tissue distribution and metabolic fate of oleyl palmitamide. The compound undergoes rapid cellular uptake in various tissues, with higher concentrations achieved in lipid-rich tissues such as brain and adipose tissue [2]. The cellular uptake is facilitated by the compound's amphiphilic nature, allowing interaction with both membrane lipids and intracellular binding proteins.

Table 3: Metabolic Fate and Degradation Pathways

| Metabolic Process | Products Formed | Tissue Location | Physiological Significance |

|---|---|---|---|

| Hydrolysis by FAAH | Palmitic acid + Oleylamine | Brain, liver, intestine | Termination of biological activity |

| Oxidation by cytochrome P450 | Hydroxylated metabolites | Liver (primarily) | Phase I metabolism |

| Conjugation with glycine | N-acylglycine conjugates | Liver, kidney | Phase II metabolism |

| Membrane incorporation | Membrane-bound complexes | All cell membranes | Membrane fluidity regulation |

| Cellular uptake | Intracellular stores | Various tissues | Tissue distribution |

Fatty Acid Amide Hydrolase (FAAH) Interactions

Fatty acid amide hydrolase represents the primary enzymatic mechanism for oleyl palmitamide degradation and regulation of its biological activity. FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases, characterized by an unusual serine-serine-lysine catalytic triad [19].

The catalytic mechanism of FAAH involves the formation of a tetrahedral intermediate through nucleophilic attack of the catalytic serine-241 on the carbonyl group of oleyl palmitamide. The tetrahedral intermediate collapses to release oleylamine and form an enzyme-bound acyl intermediate [19]. The reaction terminates through water-mediated deacylation of the acyl intermediate, releasing palmitic acid and restoring the active enzyme [19].

FAAH demonstrates substrate specificity that influences its interaction with oleyl palmitamide. The enzyme preferentially hydrolyzes arachidonoyl and oleoyl substrates, with primary amides hydrolyzed approximately 2-fold faster than ethanolamides [19]. This substrate preference suggests that oleyl palmitamide, containing both palmitic acid and oleyl components, represents a moderately preferred substrate for FAAH-mediated hydrolysis.

The enzyme's active site contains multiple binding regions that accommodate the structural features of oleyl palmitamide. These include a membrane access channel that connects the active site to the membrane anchoring face, a cytosolic port for hydrophilic product exit, and an acyl chain-binding pocket that interacts with the fatty acid chains during catalysis [19].

FAAH inhibition studies have revealed the importance of this enzyme in regulating oleyl palmitamide levels and biological activity. Trifluoromethyl ketone inhibitors demonstrate potent FAAH inhibition with IC50 values in the nanomolar range, leading to elevated tissue levels of fatty acid amides [15]. These inhibitors serve as useful tools for studying the physiological roles of oleyl palmitamide and related compounds.

The tissue distribution of FAAH correlates with the sites of oleyl palmitamide action, suggesting that the enzyme degrades the compound at its sites of biological activity. FAAH expression is particularly high in brain tissue, where it regulates the levels of sleep-inducing and neuromodulating fatty acid amides [15]. This distribution pattern supports the role of FAAH in the spatially and temporally precise regulation of oleyl palmitamide signaling.

Table 4: FAAH Substrate Specificity for Related Compounds

| Substrate | Human FAAH Rate (nmol/min/mg) | Human FAAH (% Activity) | Rat FAAH (% Activity) |

|---|---|---|---|

| Anandamide (100 μM) | 30.7 ± 1.5 | 100 | 100 |

| Oleamide (100 μM) | 21.5 ± 0.9 | 70 | 73 |

| Palmitic amide (100 μM) | 10.2 ± 0.4 | 33 | 10 |

| Myristic amide (100 μM) | 19.8 ± 1.4 | 65 | 24 |

| Stearic amide (20 μM) | 0.32 ± 0.01 | 5.8 | 5.8 |

Data from comparative studies of human and rat FAAH substrate specificity [16] [20].

The interaction between FAAH and oleyl palmitamide also involves competitive inhibition by endogenous compounds. The enzyme can be inhibited by other fatty acid amides present in tissues, leading to complex regulatory interactions that influence the overall metabolism of oleyl palmitamide [21]. This competitive inhibition provides a mechanism for the fine-tuning of oleyl palmitamide levels in response to changes in the concentrations of other bioactive lipids.

FAAH demonstrates sensitivity to environmental factors that can modulate its interaction with oleyl palmitamide. The enzyme requires specific pH conditions for optimal activity and is sensitive to the presence of detergents and other membrane-active compounds [19]. These environmental sensitivities suggest that FAAH activity, and consequently oleyl palmitamide metabolism, can be influenced by changes in cellular conditions such as membrane composition and pH.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

16260-09-6

Wikipedia

Use Classification

General Manufacturing Information

Plastic material and resin manufacturing

Plastics product manufacturing

Hexadecanamide, N-(9Z)-9-octadecen-1-yl-: ACTIVE